Seven-Fold Improvement in Rpn11 Inhibitory Potency Over Parent Compound 8TQ
Capzimin (3027) achieves a seven-fold improvement in Rpn11 inhibitory potency compared to its parent compound 8TQ. In a fluorescence polarization biochemical cleavage assay utilizing purified Rpn11·Rpn8 heterodimer, capzimin exhibited an IC₅₀ of 0.34 μM versus 2.4 μM for 8TQ [1]. This potency gain was achieved through a focused structure-activity relationship campaign and directly translates to lower required compound concentrations in cell-based experiments, reducing solvent burden and minimizing the risk of non-specific effects that accompanied 8TQ use at its higher effective concentrations [1].
| Evidence Dimension | Rpn11 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.34 μM (capzimin/3027) |
| Comparator Or Baseline | 2.4 μM (8TQ/quinoline-8-thiol) |
| Quantified Difference | 7.1-fold greater potency |
| Conditions | Fluorescence polarization assay using purified Rpn11·Rpn8 heterodimer; Ub₄-peptideOG substrate |
Why This Matters
A 7-fold potency improvement enables researchers to use capzimin at substantively lower concentrations than 8TQ for equivalent target engagement, reducing the risk of off-target metal chelation effects that limit the interpretability of 8TQ-based experiments.
- [1] Li J, Yakushi T, Parlati F, et al. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11. Nat Chem Biol. 2017;13(5):486-493. doi:10.1038/nchembio.2326. View Source
